rac 5-Phosphono Norvaline Hydrochloride

Description

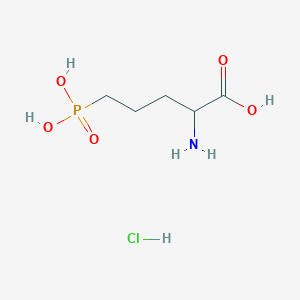

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-5-phosphonopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P.ClH/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOLQDPGUQFTOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544270 |

Source

|

| Record name | 5-Phosphononorvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95306-96-0 |

Source

|

| Record name | 5-Phosphononorvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Crowbar: A Technical Guide to the Mechanism of Action of rac-5-Phosphono Norvaline Hydrochloride (AP5)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

rac-5-Phosphono Norvaline Hydrochloride, commonly referred to as AP5 or APV in scientific literature, stands as a cornerstone pharmacological tool in the field of neuroscience.[1][2] As a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, its utility in dissecting the intricacies of glutamatergic neurotransmission is unparalleled.[3] This guide delves into the core mechanism of action of rac-5-Phosphono Norvaline Hydrochloride, providing a detailed exploration of its interaction with the NMDA receptor at a molecular level. We will further examine the established experimental protocols for characterizing its antagonist activity and discuss the structural basis for its function. This document is intended to serve as an in-depth resource for researchers leveraging this critical compound to probe the roles of NMDA receptors in synaptic plasticity, learning, memory, and various neuropathological states.[3][4]

The NMDA Receptor: A Coincidence Detector at the Synapse

The N-methyl-D-aspartate (NMDA) receptor is a unique subtype of ionotropic glutamate receptor that plays a pivotal role in the central nervous system.[5][6] Unlike other glutamate receptors, the NMDA receptor requires the simultaneous binding of two agonists—glutamate and a co-agonist, typically glycine or D-serine—for activation.[7][8] Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg2+). This block is only relieved upon depolarization of the postsynaptic membrane, typically initiated by the activation of nearby AMPA receptors.[6] This dual requirement of ligand binding and voltage-dependent Mg2+ block allows the NMDA receptor to function as a "molecular coincidence detector," integrating both presynaptic glutamate release and postsynaptic depolarization.[6]

NMDA receptors are heterotetrameric protein complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[7][9] The activation of the receptor leads to the opening of a non-selective cation channel that is highly permeable to calcium (Ca2+).[6][10] The subsequent influx of Ca2+ into the postsynaptic neuron triggers a cascade of intracellular signaling events that are fundamental to synaptic plasticity, the cellular basis of learning and memory.[6][11]

Mechanism of Action: Competitive Antagonism at the Glutamate Binding Site

rac-5-Phosphono Norvaline Hydrochloride (a racemic mixture of D- and L-isomers) and its more active enantiomer, D-AP5, function as competitive antagonists at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1][12][13] The term "competitive" signifies that AP5 directly competes with the endogenous agonist, glutamate, for the same binding pocket.[14]

The molecular structure of AP5, particularly its phosphono group and norvaline backbone, allows it to fit into the glutamate binding site within the ligand-binding domain (LBD) of the GluN2 subunit.[3][12] However, unlike glutamate which induces a conformational change that leads to channel opening, the binding of AP5 stabilizes the LBD in an "open" or inactive conformation.[12][13] This prevents the necessary structural rearrangement of the receptor complex that would otherwise lead to the gating of the ion channel.[12] Crystal structure studies have provided high-resolution insights into this mechanism, revealing that the phosphono group of D-AP5 forms a critical polar interaction with a tyrosine residue (Tyr730) within the GluN2A subunit's binding pocket.[12]

The following diagram illustrates the competitive antagonism of AP5 at the NMDA receptor.

Experimental Protocols for Characterizing AP5 Activity

The antagonist properties of rac-5-Phosphono Norvaline Hydrochloride are typically characterized using a combination of electrophysiological and biochemical assays.

Electrophysiological Recording

Whole-cell voltage-clamp recording from neurons is a gold-standard technique to assess the effect of AP5 on NMDA receptor-mediated currents.[2]

Protocol: Measurement of NMDA Receptor Currents

-

Preparation: Prepare acute brain slices or primary neuronal cultures.

-

Recording Setup: Patch a neuron using a glass micropipette and establish a whole-cell configuration.

-

Voltage Clamp: Hold the neuron at a positive potential (e.g., +40 mV) to relieve the voltage-dependent Mg2+ block of the NMDA receptors.[2]

-

Isolation of NMDA Currents: Perfuse the preparation with a solution containing antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) to isolate NMDA receptor-mediated currents.

-

Evoke Currents: Electrically stimulate presynaptic afferents to evoke synaptic NMDA currents.

-

AP5 Application: Bath-apply rac-5-Phosphono Norvaline Hydrochloride at varying concentrations.

-

Data Analysis: Measure the reduction in the amplitude of the evoked NMDA receptor current in the presence of AP5 to determine its inhibitory concentration (IC50).

Competitive Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Ki) of AP5 for the NMDA receptor. It measures the ability of unlabeled AP5 to displace a radiolabeled ligand that binds to the same site.

Protocol: Competitive Binding Assay

-

Membrane Preparation: Prepare synaptic membrane fractions from a brain region rich in NMDA receptors (e.g., hippocampus or cortex).

-

Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled NMDA receptor glutamate site antagonist (e.g., [3H]-CGP 39653) and varying concentrations of unlabeled rac-5-Phosphono Norvaline Hydrochloride.

-

Separation: After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the AP5 concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.

The following workflow diagram illustrates the key steps in a competitive radioligand binding assay.

Quantitative Data Summary

The potency of rac-5-Phosphono Norvaline Hydrochloride and its isomers is quantified by their binding affinity (Ki) or their half-maximal inhibitory concentration (IC50). The D-isomer is significantly more potent than the L-isomer.

| Compound | Parameter | Value | Receptor/Assay Condition |

| D-AP5 | Kd | 1.4 µM | NMDA Receptor |

| DL-AP5 | IC50 | ~50 µM | Inhibition of NMDA-induced depolarization |

Note: Values can vary depending on the specific experimental conditions, tissue preparation, and radioligand used.[1][4]

Conclusion

rac-5-Phosphono Norvaline Hydrochloride is an indispensable tool in neuroscience research due to its specific and competitive antagonism of the NMDA receptor's glutamate binding site. Its mechanism of action, which involves the stabilization of an inactive conformation of the receptor's ligand-binding domain, is well-characterized. The experimental protocols detailed herein provide a framework for the reliable assessment of its inhibitory activity. A thorough understanding of AP5's molecular interactions with the NMDA receptor is crucial for its effective application in studies aimed at unraveling the complex roles of glutamatergic signaling in both physiological and pathological processes.

References

- Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7UBfjuERWlz0vJNK1Cs4p92Q35Y-06V1849SmCYjgMByxamGjDlBl19sCcBaqa-i7YePWb8ho_tmw2u3txm7882DsS231NFuVb1f25ab_PHd7OyiGfo7VvSRAVrrCnR6hzm-32jx10Dp8rIaC7kasXCJboNde30epjhpqcKnG1u0KGP8T-n9cRMVUqA32yzrMk5dcbAzcc6cpMg==]

- NMDA receptor - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/NMDA_receptor]

- Structure and function of NMDA-type glutamate receptor subunits. Elsevier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAIsEdvVO8dUrq-MtWDj42T6plKEr-VXjLCDUxgLMSYc_shJoaqDsprO_vpl3l5eCDSbrMd2jadTVPZwdf1VxjgN3NfYVUHMZz4X39y-T5LLpEsuFhrjdopaFI1pr9qeV3P4lPH-reXVDMHE0LR2UvyQBk5bLkVlo_pfdIlQsQS1-JxI6122ay8oOWI3hTTzA2dPOhNnG5gbYbvoIFl6E_397wWiki4oXE81fMXplYULhlChmRDXn_txY1pHN9LIdGLSTImYjC4TA=]

- Unveiling the Molecular Embrace: A Technical Guide to the D-AP5 Binding Site on the NMDA Receptor. Benchchem. [URL: https://www.benchchem.com/blog/d-ap5-binding-site-on-the-nmda-receptor/]

- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8540608/]

- Structure, Function, and Pharmacology of NMDA Receptor Channels. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Structure%2C-Function%2C-and-Pharmacology-of-NMDA-Vyklick%C3%BD-Kor%C3%ADnek/8688435882c23579979b007d4b419814421448b2]

- Structure, function, and allosteric modulation of NMDA receptors. University of Michigan. [URL: https://impact.umich.edu/works/4482]

- AP5 - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/AP5]

- Kinetics of AP5 dissociation from NMDA receptors: evidence for two identical cooperative binding sites. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8051021/]

- Glutamate and glycine binding to the NMDA receptor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6588277/]

- Structural insights into competitive antagonism in NMDA receptors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839389/]

- Competitive Gly/NMDA receptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11754449/]

- Glutamate binding-site ligands of NMDA receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19594413/]

- What are NMDA receptor antagonists and how do they work?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-are-nmda-receptor-antagonists-and-how-do-they-work]

- DL-AP5 - NMDA receptor antagonist. Hello Bio. [URL: https://www.hellobio.com/products/dl-ap5.html]

- 5-Phosphono-D-norvaline | NMDA Receptor Antagonist. Benchchem. [URL: https://www.benchchem.com/product/b1155]

- Glutamate Binding-Site Ligands of NMDA Receptors | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/26562098_Glutamate_Binding-Site_Ligands_of_NMDA_Receptors]

- Kinetics of AP5 dissociation from NMDA receptors: evidence for two identical cooperative binding sites. Journal of Neurophysiology. [URL: https://journals.physiology.org/doi/abs/10.1152/jn.1994.71.6.2566]

- NMDA receptor antagonist - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/NMDA_receptor_antagonist]

- Glutamate and Glycine Binding to the NMDA Receptor. eScholarship.org. [URL: https://escholarship.org/uc/item/6s28h82f]

- D-AP5, NMDA receptor antagonist (CAS 79055-68-8). Abcam. [URL: https://www.abcam.com/products/biochemicals/d-ap5-nmda-receptor-antagonist-ab120003.html]

- DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2850961/]

- D(-)-2-Amino-5-phosphonopentanoic acid NMDA receptor antagonist. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/a5282]

- DL-AP5 | NMDA Receptors. Tocris Bioscience. [URL: https://www.tocris.com/products/dl-ap5_0105]

- D-AP5 | NMDA receptor antagonist | CAS# 79055-68-8. InvivoChem. [URL: https://www.invivochem.com/products/d-ap5]

Sources

- 1. AP5 - Wikipedia [en.wikipedia.org]

- 2. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. benchchem.com [benchchem.com]

- 4. D-AP5 | NMDA receptor antagonist | CAS# 79055-68-8 | InvivoChem [invivochem.com]

- 5. rupress.org [rupress.org]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and function of NMDA-type glutamate receptor subunits | Neurología (English Edition) [elsevier.es]

- 10. researchgate.net [researchgate.net]

- 11. D-AP5, NMDA receptor antagonist (CAS 79055-68-8) | Abcam [abcam.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to rac 5-Phosphono Norvaline Hydrochloride (MDL 100,453): A Tool for Probing NMDA Receptor Function

Abstract

This technical guide provides a comprehensive overview of rac 5-Phosphono Norvaline Hydrochloride, a crucial research tool for investigating the pathophysiology of N-methyl-D-aspartate (NMDA) receptor signaling. Also known by its designation MDL 100,453, this compound is a potent, competitive antagonist at the glutamate binding site of the NMDA receptor. Its utility is most pronounced in preclinical models of excitotoxicity-driven neuronal injury, such as ischemic stroke, and in studies of seizure propagation. This document details its mechanism of action, summarizes key research applications, provides validated experimental protocols for its characterization and use, and offers insights into data interpretation for researchers in neuropharmacology and drug development.

Introduction: Unveiling a Selective NMDA Receptor Antagonist

The NMDA receptor, a ligand-gated ion channel, is a cornerstone of excitatory neurotransmission in the central nervous system (CNS). Its activation is fundamental to synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium (Ca²⁺) influx, initiating a cascade of cytotoxic events—a phenomenon known as excitotoxicity—which is a key pathological feature in stroke, traumatic brain injury, and epilepsy.[1]

This compound, chemically (R,S)-4-Oxo-5-phosphononorvaline hydrochloride and widely cited as MDL 100,453, emerged as a valuable investigational tool due to its specific mechanism of action.[2][3] It is a phosphonic acid analogue of the endogenous ligand glutamate, allowing it to bind to the agonist recognition site on the GluN2 subunit of the NMDA receptor complex without activating the channel.[4] By competitively inhibiting glutamate binding, MDL 100,453 effectively prevents ion channel opening, thereby blocking the pathological Ca²⁺ surge associated with excitotoxic insults. Its utility lies in its ability to help delineate the specific contribution of NMDA receptor overactivation in various disease models.

Core Mechanism of Action: Competitive Inhibition of Glutamate Binding

The NMDA receptor is a heterotetrameric complex, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[5] For channel activation, simultaneous binding of both glutamate and a co-agonist (glycine or D-serine) is required, along with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block within the channel pore.

MDL 100,453 acts as a classic competitive antagonist. It directly competes with glutamate for the binding pocket on the GluN2 subunit.[6] This binding event does not induce the conformational change necessary for channel opening. Consequently, even in the presence of the co-agonist and sufficient membrane depolarization, the ion channel remains closed, preventing the influx of Ca²⁺ and sodium (Na⁺). This targeted blockade is crucial for its neuroprotective and anticonvulsant effects.

The downstream consequence of this blockade is the attenuation of excitotoxic signaling pathways. By preventing the massive Ca²⁺ influx, MDL 100,453 inhibits the overactivation of downstream effectors such as Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn prevents the aberrant activation of transcription factors like cAMP-response element binding protein (CREB) and the engagement of apoptotic cascades.[7][8]

Key Research Applications & Supporting Data

The primary application of MDL 100,453 is as a pharmacological tool to investigate CNS pathologies involving NMDA receptor-mediated excitotoxicity.

Neuroprotection in Ischemic Stroke Models

A significant body of research has demonstrated the neuroprotective efficacy of MDL 100,453 in preclinical models of focal cerebral ischemia. Studies using the middle cerebral artery occlusion (MCAO) model in rats have shown that administration of MDL 100,453, even when initiated 30 minutes after the onset of ischemia, can significantly reduce infarct volume.[7][9][10] This therapeutic window is a critical aspect of its investigation, as it suggests potential for post-insult intervention. The neuroprotective effect is directly correlated with sustained blood levels of the compound.[7][11] These studies validate the hypothesis that NMDA receptor antagonism is a viable strategy for mitigating ischemic brain damage.

Anticonvulsant Activity

Abnormal NMDA receptor function is a known contributor to the pathophysiology of seizure disorders.[12] Consequently, NMDA receptor antagonists have been extensively evaluated for their anticonvulsive effects. While clinical development has been hampered by side effects, compounds like MDL 100,453 remain invaluable for preclinical research. They are used to explore the role of NMDA receptors in seizure initiation and propagation in various animal models, such as those induced by audiogenic stimuli or chemical convulsants.[8][12] The efficacy of these antagonists in preclinical models provides a strong rationale for the continued investigation of the glutamate system as a target for novel anti-seizure medications.[12]

Pharmacological Data Summary

| Compound | Mechanism of Action | Primary Binding Site | Typical Research Use |

| MDL 100,453 | Competitive Antagonist | GluN2 (Glutamate site) | Neuroprotection, Anticonvulsant |

| D-AP5 | Competitive Antagonist | GluN2 (Glutamate site) | Synaptic plasticity (LTP/LTD) |

| MK-801 (Dizocilpine) | Uncompetitive Channel Blocker | Pore (PCP site) | Inducing psychosis models, excitotoxicity |

| Ketamine | Uncompetitive Channel Blocker | Pore (PCP site) | Anesthesia, antidepressant research |

| Ifenprodil | Non-competitive Antagonist | GluN2B (Allosteric site) | Studying GluN2B-specific functions |

Table 1: Comparison of MDL 100,453 with other common NMDA receptor antagonists.

Experimental Protocols & Methodologies

The following protocols represent standard, validated methodologies for the characterization and application of a competitive NMDA receptor antagonist like MDL 100,453.

Protocol 1: In Vitro Characterization via Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the inhibitory effect of MDL 100,453 on NMDA receptor-mediated currents in cultured neurons or brain slices.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of MDL 100,453 for NMDA-evoked currents.

Materials:

-

Cells: Primary hippocampal neurons or brain slices.

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Continuously bubbled with 95% O₂/5% CO₂.

-

Internal Pipette Solution: Containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

Agonists: NMDA and Glycine.

-

Antagonist: MDL 100,453 stock solution.

Procedure:

-

Preparation: Prepare brain slices or neuronal cultures according to standard laboratory procedures. Transfer to the recording chamber on the microscope stage and perfuse with aCSF.

-

Patching: Using a micromanipulator, approach a target neuron with a glass micropipette (3-7 MΩ resistance) filled with internal solution. Apply gentle negative pressure to form a gigaohm seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This allows electrical access to the entire cell.[8]

-

Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.

-

Baseline Current: Perfuse the cell with aCSF containing a saturating concentration of glycine (e.g., 10 µM) and a sub-maximal concentration of NMDA (e.g., 30 µM) to evoke a stable inward current. This is the baseline NMDA current.

-

Antagonist Application: Apply increasing concentrations of MDL 100,453 (e.g., 10 nM to 100 µM) via the perfusion system while continuing to apply the NMDA/glycine solution.

-

Data Acquisition: Record the peak inward current at each concentration of MDL 100,453. Allow for washout between applications to ensure the return to baseline.

-

Analysis: Plot the percentage of inhibition of the NMDA current against the logarithm of the MDL 100,453 concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vivo Neuroprotection Study (Rat MCAO Model)

This protocol is a robust method for evaluating the therapeutic potential of MDL 100,453 in a clinically relevant model of ischemic stroke.[7][10]

Objective: To determine if post-ischemic administration of MDL 100,453 reduces infarct volume.

Materials:

-

Animals: Adult male Sprague-Dawley rats (250-300g).

-

Surgical Suite: Anesthesia machine, operating microscope, intraluminal suture for MCAO.

-

Compound Formulation: MDL 100,453 dissolved in sterile saline for intravenous (i.v.) administration. Vehicle control is sterile saline.

-

Delivery System: Syringe pumps for bolus injection and osmotic minipumps for continuous infusion.[7]

-

Endpoint Analysis: 2,3,5-triphenyltetrazolium chloride (TTC) stain for infarct visualization.

Experimental Workflow:

Step-by-Step Procedure:

-

Acclimatization: House animals under standard conditions for at least one week prior to the experiment.

-

MCAO Surgery: Anesthetize the rat and induce focal cerebral ischemia using the intraluminal suture method, which involves occluding the middle cerebral artery.

-

Randomization: Thirty minutes after initiating MCAO, randomly assign animals to either the treatment or vehicle control group. This timing is critical to test the compound's therapeutic, rather than prophylactic, potential.

-

Treatment Administration:

-

Monitoring: Monitor the animals for neurological deficits and overall health for the 24-hour duration of the infusion.

-

Endpoint Analysis: At 24 hours post-MCAO, euthanize the animals and harvest the brains. Section the brains and stain with TTC. Viable tissue stains red, while infarcted tissue remains white.

-

Quantification: Digitize the stained brain sections and use image analysis software to calculate the total infarct volume.

-

Statistical Analysis: Compare the mean infarct volume between the MDL 100,453-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A statistically significant reduction in infarct volume in the treatment group indicates a neuroprotective effect.

Conclusion and Future Directions

This compound (MDL 100,453) is a well-characterized competitive NMDA receptor antagonist that has been instrumental in establishing the role of excitotoxicity in neuronal injury. Its proven efficacy in preclinical models of stroke and seizures underscores the therapeutic potential of targeting the NMDA receptor. While the clinical translation of broad-spectrum NMDA antagonists has been challenging, these foundational research compounds continue to be vital for dissecting signaling pathways and validating new, more selective therapeutic strategies, such as subtype-selective antagonists or allosteric modulators. Future research may leverage compounds like MDL 100,453 in combination with other neuroprotective agents or to explore their effects in more complex models of neurological disease.

References

-

Targeting NMDA Receptor Complex in Management of Epilepsy. (n.d.). MDPI. Retrieved from [Link]12]

-

Minematsu, K., Fisher, M., Li, L., Davis, M. A., & Baron, B. M. (1994). The competitive NMDA antagonist MDL-100,453 reduces infarct size after experimental stroke. Stroke, 25(6), 1241–1246.[7][10][11]

-

Jiang, N., Zhang, R. L., Baron, B. M., & Chopp, M. (1996). Administration of a competitive NMDA antagonist MDL-100,453 reduces infarct size after permanent middle cerebral artery occlusion in rat. Journal of the Neurological Sciences, 138(1-2), 36–41.[9]

-

Whitten, J. P., Baron, B. M., Muench, D., Miller, F., White, H. S., & McDonald, I. A. (1992). (R)-4-Oxo-5-phosphononorvaline: a new competitive glutamate antagonist at the NMDA receptor complex. Journal of Medicinal Chemistry, 35(23), 4371-4373.[6]

-

Martínez-Vargas, M., et al. (2006). CaMKII translocation requires local NMDA receptor-mediated Ca2+ signaling. The EMBO Journal, 25(24), 5859-5870.[8][13]

-

Role of NMDA receptors in the pathophysiology and treatment of status epilepticus. (2014). Epilepsia, 55(10), 1459-1469.[8]

-

O'Neill, M. J., et al. (1998). Behavioral recovery patterns in rats receiving the NMDA receptor antagonist MDL 100,453 immediately post-stroke. Brain Research, 783(1), 129-138.[13]

-

La-Salle, G. L., et al. (2013). Calmodulin kinase IV-dependent CREB activation is required for neuroprotection via NMDA receptor-PSD95 disruption. Journal of Neurochemistry, 125(3), 424-435.[7]

-

Barria, A., & Malinow, R. (2005). NMDA Receptor Subunit Composition Controls Synaptic Plasticity by Regulating Binding to CaMKII. Neuron, 48(2), 289-301.[14]

-

Zhou, H. Y., et al. (2007). Interactions between the NR2B Receptor and CaMKII Modulate Synaptic Plasticity and Spatial Learning. The Journal of Neuroscience, 27(50), 13843-13853.[4]

-

NMDA receptor antagonist. (n.d.). In Wikipedia. Retrieved from [Link]1]

-

4-oxo-5-phosphononorvaline. (n.d.). MeSH Supplementary Concept Data 2025. National Library of Medicine. Retrieved from [Link]2]

-

4-Oxo-5-phosphononorvaline. (n.d.). PubChem. Retrieved from [Link]3]

-

GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases. (2023). International Journal of Molecular Sciences, 24(13), 10893.[5]

Sources

- 1. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptors activated by subventricular zone astrocytic glutamate are critical for neuroblast survival prior to entering a synaptic network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GluN2A and GluN2B NMDA receptors use distinct allosteric routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The competitive NMDA antagonist MDL-100,453 reduces infarct size after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to rac-5-Phosphono Norvaline Hydrochloride as an NMDA Receptor Antagonist

Introduction: The Critical Role of the NMDA Receptor and the Rationale for its Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system.[1] This ionotropic glutamate receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits, which come in various subtypes (GluN2A-D).[1] The NMDA receptor possesses a unique dual activation requirement: the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[1] Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg²⁺). This block is only relieved by depolarization of the postsynaptic membrane, making the NMDA receptor a sophisticated coincidence detector that links presynaptic glutamate release with postsynaptic activity.

This mechanism is fundamental to synaptic plasticity, the cellular basis for learning and memory.[2][3] However, the overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, triggering a cascade of cytotoxic events known as excitotoxicity. This process is a key pathological factor in a range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1][4] Consequently, the development of NMDA receptor antagonists has been a major focus of neuroscience research and drug development, aiming to mitigate neuronal damage and modulate pathological neurotransmission.[1][4]

NMDA receptor antagonists are broadly classified by their mechanism of action. Non-competitive antagonists, or channel blockers like MK-801, physically obstruct the ion channel pore.[1] In contrast, competitive antagonists directly compete with the endogenous agonist, glutamate, for its binding site on the GluN2 subunit.[1][4] This guide provides a detailed technical overview of rac-5-Phosphono Norvaline Hydrochloride , a potent and selective competitive NMDA receptor antagonist widely used as a pharmacological tool to investigate the receptor's function.

Section 1: rac-5-Phosphono Norvaline Hydrochloride - Core Characteristics

Chemical Identity and Properties

-

Chemical Name: rac 5-Phosphono Norvaline Hydrochloride

-

Synonyms: MDL 100,453, (±)-2-Amino-5-phosphonopentanoic acid, DL-AP5, AP5[5][6][7]

-

CAS Number: 95306-96-0[8]

-

Molecular Formula: C₅H₁₃ClNO₅P[8]

-

Molecular Weight: 233.59 g/mol [8]

| Property | Value | Source |

| Molecular Formula | C₅H₁₃ClNO₅P | Pharmaffiliates[8] |

| Molecular Weight | 233.59 g/mol | Pharmaffiliates[8] |

| Appearance | Crystalline solid | Benchchem[2] |

Mechanism of Action: Competitive Antagonism

rac-5-Phosphono Norvaline Hydrochloride functions as a selective and potent competitive antagonist at the glutamate binding site of the NMDA receptor.[2][5] Its structure, a phosphonic acid analogue of glutamate, allows it to bind to the ligand-binding domain of the GluN2 subunit.[2][4]

Causality of Inhibition: By occupying the glutamate binding site, the antagonist prevents the neurotransmitter glutamate from binding and inducing the conformational change required for channel activation.[2] This competitive inhibition directly prevents the opening of the ion channel, thereby blocking the influx of Ca²⁺ and Na⁺ ions that would normally occur upon receptor activation.[2] This action is highly selective for NMDA receptors, with minimal impact on other ionotropic glutamate receptors like AMPA and kainate receptors at typical working concentrations.[2]

Caption: Competitive antagonism at the NMDA receptor.

Synthesis Overview

The synthesis of phosphono amino acids like rac-5-Phosphono Norvaline Hydrochloride is a multi-step process. While specific industrial synthesis protocols are proprietary, the general approach often involves starting with norvaline or its precursors, such as n-valeric acid.[9][10] A common strategy is the Arbuzov or a related reaction to introduce the phosphonate group onto a suitably functionalized carbon chain, followed by the introduction or modification of the amino acid moiety. For instance, a protected haloalkyl intermediate can be reacted with a phosphite ester, followed by deprotection and hydrolysis steps to yield the final amino phosphonic acid.[11]

Section 2: In Vitro Characterization Protocols

To rigorously define the antagonist profile of a compound, a combination of binding affinity and functional assays is essential.

Experiment: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of rac-5-Phosphono Norvaline Hydrochloride for the NMDA receptor.

Principle: This assay measures the ability of the unlabeled test compound (the "competitor," rac-5-Phosphono Norvaline HCl) to displace a radiolabeled ligand that is known to bind to the glutamate site of the NMDA receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can then be used to calculate the inhibitory constant, Kᵢ.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous glutamate.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Incubation:

-

In a series of tubes, combine the prepared cortical membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653, a competitive antagonist), and varying concentrations of rac-5-Phosphono Norvaline Hydrochloride.

-

Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known non-radioactive ligand, e.g., L-glutamate).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes (and bound radioligand).[12]

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Experiment: Whole-Cell Patch-Clamp Electrophysiology

Objective: To functionally characterize the inhibitory effect of rac-5-Phosphono Norvaline Hydrochloride on NMDA receptor-mediated currents and determine its IC₅₀.

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents flowing through NMDA receptors on the membrane of a single cell.[13][14][15] By applying NMDA and its co-agonist to evoke a current, and then co-applying the antagonist, a dose-dependent reduction in the current can be quantified.[13][16]

Step-by-Step Methodology:

-

Cell Preparation:

-

Establishing a Whole-Cell Recording:

-

Fill a glass micropipette (electrode) with an appropriate internal solution (e.g., cesium-based to block K⁺ channels) and approach a target cell.

-

Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration. This provides electrical access to the cell's interior.

-

-

Voltage-Clamp Recording:

-

"Clamp" the cell's membrane potential at a fixed holding potential (e.g., -70 mV).

-

Use a fast perfusion system to apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell. This will activate the NMDA receptors and evoke an inward current. Ensure the external solution is Mg²⁺-free to prevent channel block at negative potentials.

-

Record the baseline NMDA-evoked current.

-

-

Antagonist Application and Data Acquisition:

-

Apply a solution containing NMDA, glycine, and a specific concentration of rac-5-Phosphono Norvaline Hydrochloride.

-

Record the reduced current amplitude in the presence of the antagonist.

-

Wash out the antagonist and ensure the current returns to the baseline level.

-

Repeat this process for a range of antagonist concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

For each concentration, calculate the percentage of inhibition relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, the concentration at which the antagonist produces 50% of its maximal inhibition.

-

| Parameter | Expected Outcome for a Potent Antagonist |

| Binding Affinity (Kᵢ) | Low nanomolar to low micromolar range |

| Functional Potency (IC₅₀) | Low micromolar range (~50 µM)[5] |

Section 3: In Vivo and Behavioral Applications

Moving from in vitro systems to living organisms is crucial for understanding the physiological and behavioral consequences of NMDA receptor antagonism.

Experiment: Morris Water Maze for Spatial Learning

Objective: To assess the impact of rac-5-Phosphono Norvaline Hydrochloride on spatial learning and memory, a process known to be NMDA receptor-dependent.

Principle: The Morris water maze is a classic behavioral task for rodents that requires the animal to use distal spatial cues to locate a hidden platform submerged in a pool of opaque water.[18] Since the formation of spatial memory relies on hippocampal long-term potentiation (LTP), which is NMDA receptor-dependent, antagonists like AP5 are expected to impair learning in this task.[18][19]

Step-by-Step Methodology:

-

Animal Preparation and Drug Administration:

-

Use adult male rats or mice. Implant a cannula directed at a cerebral ventricle for intracerebroventricular (ICV) drug delivery.

-

Connect the cannula to an osmotic minipump to allow for chronic infusion of either vehicle (control group) or rac-5-Phosphono Norvaline Hydrochloride at a specific dose throughout the experiment.[18]

-

-

Acquisition Phase (Training):

-

For several consecutive days, conduct multiple training trials per day.

-

Place the animal into the pool from one of several quasi-random start locations.

-

Record the time it takes for the animal to find and climb onto the hidden platform (escape latency) and the path taken using a video tracking system.

-

If the animal fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding cues.

-

-

Probe Trial (Memory Test):

-

After the final day of training, remove the platform from the pool.

-

Place the animal in the pool for a single trial (e.g., 60 seconds).

-

Record and analyze the time spent swimming in the target quadrant where the platform was previously located.

-

-

Data Analysis:

-

Learning: Compare the escape latencies across training days. The control group should show a significant decrease in escape latency, indicating learning. The AP5-treated group is expected to show impaired learning (i.e., longer escape latencies that do not decrease as rapidly).[18]

-

Memory: In the probe trial, the control group should spend significantly more time in the target quadrant than in other quadrants. The AP5-treated group is expected to show a less precise search, spending a more equal amount of time across all quadrants, indicating a memory deficit.

-

Pharmacokinetic Considerations

The translation of in vitro potency to in vivo efficacy is critically dependent on the compound's pharmacokinetic profile. While detailed pharmacokinetic data for rac-5-Phosphono Norvaline Hydrochloride is not extensively published in general literature, key considerations for any CNS drug candidate include:

-

Blood-Brain Barrier (BBB) Penetration: As a charged, hydrophilic molecule, peripheral administration of AP5 results in poor BBB penetration. This is why in vivo neuroscience studies often rely on direct CNS administration via ICV or local microinfusion.[18]

-

Metabolism and Elimination: The metabolic stability and clearance rate determine the compound's half-life in the brain and body.[20][21] For phosphonate-containing compounds, renal excretion can be a significant clearance pathway. The half-life following an intravenous bolus is typically short.[21][22]

Conclusion and Future Perspectives

rac-5-Phosphono Norvaline Hydrochloride (AP5) is an invaluable pharmacological tool that has been instrumental in elucidating the fundamental roles of the NMDA receptor in synaptic function and plasticity. Its high selectivity as a competitive antagonist for the glutamate binding site allows researchers to precisely dissect NMDA receptor-mediated processes from those governed by other glutamate receptors.

The experimental protocols detailed in this guide—from in vitro binding and electrophysiological assays to in vivo behavioral paradigms—represent a standard workflow for characterizing such an antagonist. The data derived from these experiments provide a comprehensive profile of the compound's potency, mechanism, and physiological effects.

While the therapeutic potential of first-generation competitive antagonists like AP5 has been limited by side effects and poor pharmacokinetic properties, the knowledge gained from their use continues to inform the development of more sophisticated modulators of NMDA receptor function.[1][23] Future research directions include the development of subunit-selective antagonists and allosteric modulators that can fine-tune receptor activity rather than blocking it entirely, offering a more nuanced approach to treating the wide array of neurological and psychiatric disorders linked to NMDA receptor dysfunction.[1]

References

-

National Center for Biotechnology Information. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. Retrieved from [Link]

-

Frontiers. (2021, August 25). Monoclonal Antibodies From Anti-NMDA Receptor Encephalitis Patient as a Tool to Study Autoimmune Seizures. Frontiers. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). AP5. Wikipedia. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural insights into competitive antagonism in NMDA receptors. PMC. Retrieved from [Link]

-

PubMed. (n.d.). Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics. PubMed. Retrieved from [Link]

-

PubMed. (n.d.). The NMDA Receptor Antagonist 2-amino-5-phosphonovalerate Blocks Stimulus Train-Induced Epileptogenesis but Not Epileptiform Bursting in the Rat Hippocampal Slice. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies. PMC. Retrieved from [Link]

-

PubMed. (n.d.). In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). L-Norvaline, 5-(phosphonooxy)-. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). The protocol of competitive binding assay. ResearchGate. Retrieved from [Link]

-

Journal of Neuroscience. (2020, April 29). A Model to Study NMDA Receptors in Early Nervous System Development. Journal of Neuroscience. Retrieved from [Link]

-

ResearchGate. (2023, December 5). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. ResearchGate. Retrieved from [Link]

-

CancerNetwork. (n.d.). Biochemical and Clinical Pharmacology of 5-Fluorouracil. CancerNetwork. Retrieved from [Link]

-

University of Iowa. (2003, August 8). Synthesis of 5'-amino-5'-phosphonate analogues of pyrimidine nucleoside monophosphates. University of Iowa. Retrieved from [Link]

-

ACS Chemical Neuroscience. (n.d.). RNA Based Antagonist of NMDA Receptors. ACS Publications. Retrieved from [Link]

-

MDPI. (n.d.). Anti-NMDA Receptor Encephalitis: A Narrative Review. MDPI. Retrieved from [Link]

-

PubMed. (n.d.). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. PubMed. Retrieved from [Link]

-

PubMed. (n.d.). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. PubMed. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacokinetics and pharmacodynamic effects of 5-fluorouracil given as a one-hour intravenous infusion. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-phosphonovaleric Acid. PubChem. Retrieved from [Link]

-

JoVE. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. JoVE. Retrieved from [Link]

-

Frontiers. (2022, July 18). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. PMC. Retrieved from [Link]

-

MDPI. (2023, December 15). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI. Retrieved from [Link]

-

YouTube. (2022, March 3). BEACON Seminar: A computational perspective on NMDA receptor antagonism in psychiatry. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). A method for synthesizing D-norvaline with n-valeric acid. Google Patents.

-

FooDB. (2010, April 8). Showing Compound Norvaline (FDB005441). FooDB. Retrieved from [Link]

-

PLOS One. (2018, February 5). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS One. Retrieved from [Link]

-

DeepDyve. (n.d.). Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. DeepDyve. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, February 9). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. PMC. Retrieved from [Link]

-

YouTube. (2022, July 17). How does Whole-cell voltage clamp work? | application. YouTube. Retrieved from [Link]

Sources

- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AP5 - Wikipedia [en.wikipedia.org]

- 6. DL-2-Amino-5-phosphonopentanoic acid - 5-Phosphono-DL-norvaline, DL-2-Amino-5-phosphonovaleric acid [sigmaaldrich.com]

- 7. 2-Amino-5-phosphonovaleric Acid | C5H12NO5P | CID 1216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN100516025C - Method for synthesizing D-norvaline using n-pentanoic acid - Google Patents [patents.google.com]

- 10. Showing Compound Norvaline (FDB005441) - FooDB [foodb.ca]

- 11. Research Portal [iro.uiowa.edu]

- 12. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 13. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]

- 17. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The NMDA receptor antagonist 2-amino-5-phosphonovalerate blocks stimulus train-induced epileptogenesis but not epileptiform bursting in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cancernetwork.com [cancernetwork.com]

- 22. Pharmacokinetics and pharmacodynamic effects of 5-fluorouracil given as a one-hour intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to rac 5-Phosphono Norvaline Hydrochloride (MDL 100,453): A Tool for Interrogating the NMDA Receptor Glycine Site

Abstract

This technical guide provides an in-depth overview of rac 5-Phosphono Norvaline Hydrochloride, also known as MDL 100,453, a potent and selective antagonist for the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. We will explore its mechanism of action, outline its key applications in neuroscience research—including neuroprotection, anticonvulsant studies, and the investigation of synaptic plasticity—and provide detailed, field-tested protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a precise tool for dissecting the role of NMDA receptor signaling in health and disease.

Part 1: Core Mechanism of Action: Targeting the NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in numerous neurological disorders. Unlike competitive antagonists that block the glutamate binding site or channel blockers that occlude the ion pore, this compound offers a more nuanced approach. It targets the strychnine-insensitive glycine co-agonist site (formerly known as the glycineB site), an essential modulatory site for receptor activation.

For the NMDA receptor channel to open, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the GluN2 and GluN1 subunits.[1][2][3] this compound acts as a competitive antagonist at this glycine site, preventing the conformational changes necessary for channel gating, even in the presence of glutamate. This blockade effectively inhibits the influx of Ca²⁺, a critical downstream signal for both physiological processes like Long-Term Potentiation (LTP) and pathological excitotoxic cascades.[4]

The significance of this mechanism is twofold:

-

High Specificity: It allows researchers to isolate the contribution of the glycine co-agonist site to overall NMDA receptor function.

-

Potential Therapeutic Profile: Targeting a modulatory site rather than the primary glutamate site was hypothesized to offer a better side-effect profile, as it might temper, rather than abolish, NMDA receptor activity. Glycine site antagonists have been shown to produce fewer of the undesirable behavioral side effects seen with channel blockers like PCP.[3]

The binding of this compound prevents the necessary co-activation by glycine, thereby inhibiting ion channel opening and subsequent calcium (Ca²⁺) influx. This is the foundational mechanism for its neuroprotective and anticonvulsant effects.

Part 2: Physicochemical Properties & Experimental Formulation

Precise and reproducible experimental outcomes begin with the correct preparation and handling of the compound. The hydrochloride salt form generally confers improved solubility in aqueous solutions compared to the free acid.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 95306-96-0 | [5][6] |

| Molecular Formula | C₅H₁₃ClNO₅P | [5][6] |

| Molecular Weight | 233.59 g/mol | [5][6] |

| Appearance | White Solid | [6] |

| Solubility | Soluble in water and DMSO. For best results, prepare fresh aqueous solutions daily. | Manufacturer Data |

| Storage | Store at -20°C for long-term stability. Allow to warm to room temperature before opening. | Manufacturer Data |

Protocol: Preparation of Stock and Working Solutions

Causality: A high-concentration, stable stock solution in an appropriate solvent (like DMSO or water) is crucial for minimizing solvent effects in the final experimental medium and for accurate serial dilutions. For cellular or in vivo work, the final concentration of solvents like DMSO should be kept to a minimum (typically <0.1%) to avoid off-target effects.

1. Stock Solution (e.g., 10 mM): a. Weigh out 2.34 mg of this compound. b. Add 1 mL of sterile, deionized water (or DMSO). c. Vortex thoroughly until fully dissolved. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

2. Working Solution (e.g., 100 µM in Artificial Cerebrospinal Fluid - ACSF): a. Thaw a stock solution aliquot. b. Dilute the 10 mM stock 1:100 in the final experimental buffer (e.g., add 10 µL of stock to 990 µL of ACSF). c. Ensure the pH of the final solution is checked and adjusted if necessary, as the compound is acidic. d. Prepare fresh on the day of the experiment.

Part 3: Applications in Neuroscience Research & Experimental Protocols

Application 1: Neuroprotection in Models of Ischemic Stroke

Rationale: A primary driver of neuronal death following an ischemic event is excitotoxicity, caused by excessive glutamate release and subsequent NMDA receptor overactivation.[2] By blocking the glycine co-agonist site, this compound can mitigate this toxic Ca²⁺ influx, thereby protecting neurons from ischemic damage.[7][8] This makes it a valuable tool for studying neuroprotective mechanisms and screening potential therapeutics.[7][9][10]

Protocol: In Vivo Neuroprotection in a Gerbil Model of Global Cerebral Ischemia

This protocol is adapted from methodologies that have successfully demonstrated the neuroprotective effects of competitive NMDA antagonists.[8]

-

Animal Model: Use adult Mongolian gerbils, which have an incomplete circle of Willis, making them a reliable model for global ischemia.

-

Ischemia Induction: Anesthetize the animals. Expose and occlude both common carotid arteries for 5 minutes using atraumatic clips.

-

Drug Administration:

-

Treatment Group: Administer this compound (e.g., 10-30 mg/kg, intraperitoneally) 30 minutes prior to ischemia and again immediately upon reperfusion. The precise dose should be determined in pilot studies.

-

Control Group: Administer an equivalent volume of saline vehicle.

-

-

Behavioral Assessment: At 4 days post-ischemia, assess locomotor activity. Ischemic animals typically show hyperactivity, which should be attenuated by an effective neuroprotectant.[8]

-

Histological Analysis: At 7 days post-ischemia, perfuse the animals and prepare brain sections. Perform Nissl or Fluoro-Jade staining to quantify neuronal survival, particularly in the vulnerable CA1 region of the hippocampus.

-

Data Analysis: Compare the number of surviving neurons and the locomotor activity scores between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in neuronal survival and a reduction in hyperactivity in the treated group indicates neuroprotection.[8]

Application 2: Anticonvulsant Activity Screening

Rationale: The spread of seizure activity is often mediated by glutamatergic signaling. NMDA receptor antagonists have well-documented anticonvulsant properties.[11][12][13][14] Glycine site antagonists, in particular, have been shown to be effective against seizures induced by various chemoconvulsants and in kindling models.[11][15]

Table 2: Comparative Anticonvulsant Activity of Glycine Site Antagonists

| Model | Compound | Administration | ED₅₀ | Source |

| Sound-induced seizures (DBA/2 mice) | MDL 104,653 | i.p. | 6.1 µmol/kg | [11] |

| Sound-induced seizures (DBA/2 mice) | MDL 104,653 | p.o. | 23.0 µmol/kg | [11] |

| Maximal Electroshock (MES) (mice) | Various | i.p. | 8 - 100 mg/kg | [13][15] |

| Amygdala-Kindled Seizures (rats) | MDL 104,653 | i.p. | ~37-74 µmol/kg | [11] |

Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This is a standard screening test for compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation: Use adult male mice.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, 20, 40 mg/kg) to different groups of mice. Administer a vehicle control to another group.

-

Time to Peak Effect: Wait for the optimal time window post-injection for the drug to reach peak effect (typically 30-60 minutes, to be determined empirically).

-

Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: For each dose, calculate the percentage of animals protected from the tonic seizure. Determine the ED₅₀ (the dose that protects 50% of animals) using probit analysis. This provides a quantitative measure of the compound's anticonvulsant potency.[16]

Application 3: Probing Synaptic Plasticity (LTP)

Rationale: Long-Term Potentiation (LTP) is a cellular correlate of learning and memory that is critically dependent on NMDA receptor activation and subsequent Ca²⁺ influx.[4][17] Applying an NMDA receptor antagonist like this compound should block the induction of LTP without affecting baseline synaptic transmission. This makes it a perfect tool to confirm the NMDA-receptor dependence of observed synaptic plasticity.[18][19][20]

Protocol: Ex Vivo Electrophysiology in Hippocampal Slices

-

Slice Preparation: Prepare acute transverse hippocampal slices (300-400 µm) from an adult rodent.

-

Recording Setup: Place a slice in a recording chamber continuously perfused with oxygenated ACSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After equilibration, record stable baseline fEPSPs for at least 20 minutes by stimulating every 30 seconds.

-

Drug Application: Switch to ACSF containing the desired concentration of this compound (e.g., 30-100 µM). Perfuse for at least 20-30 minutes to ensure full equilibration in the tissue.

-

LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS.

-

Self-Validation/Control: In a separate control experiment, perform the same procedure with vehicle-only ACSF. A robust and lasting potentiation of the fEPSP slope should be observed.

-

Data Interpretation: In the presence of this compound, the HFS protocol should fail to induce a lasting potentiation of the fEPSP, with the response returning to baseline levels shortly after stimulation. This demonstrates that the induction of LTP in this pathway is dependent on the activation of the NMDA receptor glycine site.[18][19]

Part 4: Summary and Future Directions

This compound is a powerful and selective pharmacological tool for the neuroscience researcher. Its specific antagonism at the NMDA receptor glycine co-agonist site allows for the precise dissection of glutamatergic signaling pathways. It has proven utility in models of neurodegeneration, epilepsy, and synaptic plasticity.

Future research may focus on using this compound to explore the differential roles of GluN1 subunit splice variants, to investigate the therapeutic window for neuroprotection in more complex stroke models, or to understand the nuanced contribution of glycine site modulation to cognitive processes. As with any pharmacological agent, careful experimental design, including appropriate dose-response curves and controls, is paramount to generating robust and interpretable data.

References

-

NMDA Receptor Dependent Long-term Potentiation in Chronic Pain - PMC. (2018). National Center for Biotechnology Information. [Link]

-

Inhibition of LTP by the NMDA receptor antagonist D-AP5 and... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Kemp, J. A., et al. (1988). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. PubMed. [Link]

-

Bartlett, T. E., et al. (2007). Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC. National Center for Biotechnology Information. [Link]

-

Neuroprotection by novel antagonists at the NMDA receptor channel and glycineB sites. (n.d.). DeepDyve. [Link]

-

NMDA Receptor-Dependent Synaptic Depression in Potentiated Synapses of the Anterior Cingulate Cortex of adult Mice - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Lamsa, K., et al. (2007). NMDA receptor-dependent long-term potentiation in mouse hippocampal interneurons shows a unique dependence on Ca2+/calmodulin-dependent kinases - PMC. National Center for Biotechnology Information. [Link]

-

Singh, L., et al. (1997). Anticonvulsant activity of a novel NMDA/glycine site antagonist, MDL 104,653, against kindled and sound-induced seizures. PubMed. [Link]

-

Parsons, C. G., et al. (1997). Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. ResearchGate. [Link]

-

Balster, R. L., et al. (2005). THE DISCRIMINATIVE STIMULUS EFFECTS OF N-METHYL-d-ASPARTATE GLYCINE-SITE LIGANDS IN NMDA ANTAGONIST-TRAINED RATS. National Center for Biotechnology Information. [Link]

-

Zhang, L., et al. (2017). Glycine site N-methyl-d-aspartate receptor antagonist 7-CTKA produces rapid antidepressant-like effects in male rats. National Center for Biotechnology Information. [Link]

-

George, A. & Steinberg, G. K. (2015). Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Clark, C. R., et al. (1993). Characterization of the anticonvulsant properties of F-721. PubMed. [Link]

-

Scott, A. D., et al. (1992). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. PubMed. [Link]

-

Kolb, R. & Gusev, E. (2023). Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. National Center for Biotechnology Information. [Link]

-

Wawer, A. A., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

-

L-Norvaline, 5-(phosphonooxy)- | C5H12NO6P | CID 158532. PubChem @ NIH. [Link]

-

Chen, X., et al. (2014). Medicinal compounds with antiepileptic/anticonvulsant activities. PubMed. [Link]

-

This compound. Pharmaffiliates. [Link]

-

Lee, J., et al. (2023). Neuroprotective Strategies for Ischemic Stroke—Future Perspectives - PMC. National Center for Biotechnology Information. [Link]

-

Turski, L., et al. (1993). Neuroprotective Effect of D-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic Acid in the Gerbil Model of Transient Global Cerebral Ischemia. PubMed. [Link]

-

Sapkota, A., et al. (2021). Inhibition of LPA5 Activity Provides Long-Term Neuroprotection in Mice with Brain Ischemic Stroke. National Center for Biotechnology Information. [Link]

Sources

- 1. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection by novel antagonists at the NMDA receptor channel and glycineB sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE DISCRIMINATIVE STIMULUS EFFECTS OF N-METHYL-d-ASPARTATE GLYCINE-SITE LIGANDS IN NMDA ANTAGONIST-TRAINED RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Dependent Long-term Potentiation in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of D-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid in the gerbil model of transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Strategies for Ischemic Stroke—Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of LPA5 Activity Provides Long-Term Neuroprotection in Mice with Brain Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticonvulsant activity of a novel NMDA/glycine site antagonist, MDL 104,653, against kindled and sound-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of the anticonvulsant properties of F-721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal compounds with antiepileptic/anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. NMDA receptor-dependent long-term potentiation in mouse hippocampal interneurons shows a unique dependence on Ca2+/calmodulin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NMDA Receptor-Dependent Synaptic Depression in Potentiated Synapses of the Anterior Cingulate Cortex of adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on rac 5-Phosphono Norvaline Hydrochloride and its Impact on Synaptic Transmission

This guide provides an in-depth exploration of rac 5-Phosphono Norvaline Hydrochloride, a pivotal pharmacological tool in neuroscience research. We will delve into its mechanism of action as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist and elucidate its profound effects on synaptic transmission. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on utilizing this compound to investigate the intricacies of glutamatergic neurotransmission and synaptic plasticity.

Introduction to this compound

This compound is the racemic mixture of the 5-phosphono derivative of norvaline, supplied as a hydrochloride salt.[1][2] In the field of neuroscience, it is more commonly known by the abbreviation for its active enantiomer, D-2-amino-5-phosphonovaleric acid (D-AP5 or D-APV).[3][4] The racemic form, DL-AP5, contains both the D- and L-isomers.[5] The D-isomer is the biologically active component, exhibiting a significantly higher potency as an NMDA receptor antagonist than the L-isomer.[5] This compound is a synthetic amino acid derivative that acts as a selective competitive antagonist at the glutamate binding site of the NMDA receptor.[6][7] Its high affinity and selectivity for NMDA receptors over other glutamate receptors, such as AMPA and kainate receptors, have established it as an indispensable tool for dissecting the roles of NMDA receptors in synaptic function.[6][8]

Below is a summary of the key properties of this compound and its active D-isomer.

| Property | This compound | D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) |

| CAS Number | 95306-96-0[1][2] | 79055-68-8[4][6] |

| Molecular Formula | C5H13ClNO5P[1][2] | C5H12NO5P[4] |

| Molecular Weight | 233.59 g/mol [1][2] | 197.13 g/mol [4] |

| Primary Target | NMDA Receptor (Glutamate Binding Site)[6] | NMDA Receptor (Glutamate Binding Site)[6] |

| Mechanism of Action | Competitive Antagonist[6] | Competitive Antagonist[6] |

| Form | White Solid[1] | Powder[4] |

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

The primary mechanism of action of this compound is the competitive antagonism of the NMDA receptor at the glutamate binding site.[6] NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission and synaptic plasticity.

The activation of the NMDA receptor is a complex process that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg2+). This voltage-dependent Mg2+ block is only relieved upon depolarization of the postsynaptic membrane, typically initiated by the activation of AMPA receptors. Once the Mg2+ block is removed and both agonists are bound, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca2+) into the postsynaptic neuron. This rise in intracellular Ca2+ concentration is a critical trigger for a cascade of downstream signaling events that underpin synaptic plasticity.[6]

This compound, specifically its D-isomer, competes with glutamate for binding to the GluN2 subunit of the NMDA receptor. By occupying this site, it prevents glutamate from binding and subsequently inhibits the opening of the ion channel, thereby blocking the influx of Ca2+.[6] This action effectively uncouples synaptic activity from the downstream signaling pathways that lead to changes in synaptic strength.

Impact on Synaptic Transmission and Plasticity

By blocking NMDA receptor function, this compound has profound effects on both basal synaptic transmission and long-term synaptic plasticity.

Modulation of Excitatory Postsynaptic Potentials (EPSPs)

At many central synapses, fast excitatory synaptic transmission is primarily mediated by AMPA receptors. However, NMDA receptors contribute a slower component to the excitatory postsynaptic potential (EPSP).[9] The application of this compound selectively blocks this NMDA receptor-mediated component of the EPSP, leaving the faster AMPA receptor-mediated component intact.[8][9] This makes it an invaluable tool for isolating and studying the contribution of each receptor subtype to the overall synaptic response.

Inhibition of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity believed to underlie learning and memory.[6] The induction of most forms of LTP and LTD at excitatory synapses is critically dependent on the influx of Ca2+ through NMDA receptors.[6]

-

LTP: High-frequency stimulation of presynaptic neurons leads to a sustained depolarization of the postsynaptic membrane, relieving the Mg2+ block of NMDA receptors and allowing for a significant influx of Ca2+. This large increase in intracellular Ca2+ activates downstream signaling cascades, such as the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), leading to the insertion of more AMPA receptors into the postsynaptic membrane and a long-lasting enhancement of synaptic strength. This compound potently blocks the induction of LTP by preventing this initial Ca2+ influx.[6]

-

LTD: Low-frequency stimulation of presynaptic neurons results in a more modest and prolonged increase in postsynaptic Ca2+ levels. This smaller rise in Ca2+ activates different downstream signaling pathways, often involving protein phosphatases, which leads to the removal of AMPA receptors from the postsynaptic membrane and a long-lasting depression of synaptic strength. The induction of many forms of LTD is also dependent on NMDA receptor activation and is therefore blocked by this compound.

Experimental Protocols for Investigating the Effects of this compound

A variety of experimental techniques can be employed to study the effects of this compound on synaptic transmission. The choice of methodology depends on the specific research question.

Electrophysiological Studies in Brain Slices

Electrophysiology is a powerful technique for directly measuring the effects of this compound on synaptic transmission and plasticity in isolated brain tissue.[10][11]